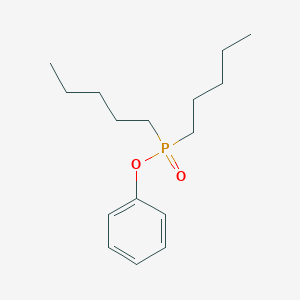
Phenyl di-n-pentylphosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl di-n-pentylphosphinate, also known as this compound, is a useful research compound. Its molecular formula is C16H27O2P and its molecular weight is 282.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Agrochemical Applications
Herbicidal Activity
Phenyl di-n-pentylphosphinate and its derivatives have been investigated for their potential herbicidal properties. Research has shown that phosphonamidates derived from phosphonates exhibit significant herbicidal activity, which can be attributed to their structural properties that facilitate interaction with plant biological systems. For instance, a study demonstrated the synthesis of mixed phosphonate diesters and their subsequent screening for herbicidal activity using a high-throughput bioassay based on chlorophyll fluorescence as a proxy for plant health . The results indicated that varying alkyl chains influenced the bioactivity of these compounds, suggesting that this compound could be optimized for enhanced herbicidal efficacy.
Phosphonates in Soil Remediation
In addition to herbicidal applications, phosphonates like this compound are being explored for their role in soil remediation. Their ability to chelate heavy metals makes them candidates for cleaning contaminated soils, particularly in agricultural settings where metal toxicity can hinder crop growth .
Medicinal Chemistry
Antibiotic Development
The structural framework of this compound has inspired the development of novel antibiotic compounds. Research into aminopyrrolidinyl phosphonates, which share similar phosphorus moieties, has shown promising results in exhibiting biological activity against various pathogens. These compounds are believed to act by inhibiting critical bacterial enzymes, thereby providing a basis for developing new antibiotics . The synthesis methods applied to these phosphonates can be adapted to explore derivatives of this compound with potential antimicrobial properties.
Immunomodulatory Effects
this compound has also been studied for its immunomodulatory effects. Phosphonate compounds have been reported to possess anti-inflammatory properties, which could be beneficial in treating autoimmune diseases and inflammatory conditions. This application is supported by patents describing various phosphonate compounds with documented immunomodulatory activities . Further research could elucidate the specific mechanisms through which this compound exerts these effects.
Materials Science
Synthesis of Functional Materials
In materials science, organophosphorus compounds like this compound are utilized in the synthesis of functional materials. They can serve as precursors for producing polymers with desirable properties such as flame retardancy and thermal stability. The incorporation of phosphorus into polymer matrices enhances their performance characteristics, making them suitable for applications in electronics and construction materials .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Agrochemistry | Herbicidal activity | Effective weed control |
| Soil remediation | Heavy metal chelation | |
| Medicinal Chemistry | Antibiotic development | New treatments for bacterial infections |
| Immunomodulatory effects | Potential therapies for autoimmune diseases | |
| Materials Science | Synthesis of functional materials | Enhanced flame retardancy and thermal stability |
化学反应分析
Hydrolysis Reactions
PDNP undergoes hydrolysis under both acidic and basic conditions, with cleavage of the P–O ester bonds. The reaction kinetics and mechanisms vary depending on the conditions:
Acidic Hydrolysis
-
Mechanism : Proceeds via an A<sub>Ac2</sub> (acid-catalyzed bimolecular acyl substitution) pathway, where protonation of the ester oxygen facilitates nucleophilic attack by water .
-
Rate Constants :
Basic Hydrolysis
-
Mechanism : Follows an A<sub>Al1</sub> (alkaline unimolecular elimination) pathway for sterically hindered esters like PDNP, involving deprotonation and formation of a metaphosphate intermediate .
-
Reactivity : Basic conditions accelerate hydrolysis compared to acidic media due to increased nucleophilicity of hydroxide ions .
Nucleophilic Substitutions
PDNP reacts with nucleophiles such as alcohols, amines, and thiols, though its reactivity is influenced by steric and electronic factors:
With Alcohols
-
Reactivity : PDNP reacts readily with primary alcohols (e.g., methanol, ethanol) in the presence of coupling agents like pivaloyl chloride, forming mixed phosphonate diesters .
-
Example Reaction :
PDNP+ROHPvCl DCMPh P O OR O C5H11 n +HClYields range from 55–74% depending on the alcohol’s steric bulk .
With Amines
-
Selectivity : Aliphatic amines (e.g., glycine methyl ester) react preferentially over aromatic amines due to higher nucleophilicity. Steric hindrance (e.g., N,N-diisopropylamine) reduces reaction efficiency .
-
Product : Forms phosphonamidates via nucleophilic substitution:
PDNP+RNH2→Ph P O NHR O C5H11 n +ROHConversion rates drop from 90% to <10% when switching from triethylamine to pyridine as a base .
Phosphonamidate Formation
PDNP serves as a precursor for biologically active phosphonamidates through coupling with amino acids:
Biological Relevance
Phosphonamidates derived from PDNP show enhanced antiviral activity compared to parent phosphonates, with EC<sub>50</sub> values in the nanomolar range against HIV and HBV .
Comparative Reaction Data
Key Mechanistic Insights
-
Steric Effects : Bulky substituents on the nucleophile (e.g., tert-butanol) reduce reaction rates by >50% due to hindered access to the phosphorus center .
-
Solvent Influence : Dichloromethane (DCM) enhances reaction rates compared to acetonitrile (ACN) by stabilizing reactive intermediates .
-
Catalytic Pathways : Phosphonylaminium salts (e.g., from PDNP and triethylamine) act as highly reactive intermediates, enabling efficient coupling with weak nucleophiles like phenols .
属性
CAS 编号 |
14656-17-8 |
|---|---|
分子式 |
C16H27O2P |
分子量 |
282.36 g/mol |
IUPAC 名称 |
dipentylphosphoryloxybenzene |
InChI |
InChI=1S/C16H27O2P/c1-3-5-10-14-19(17,15-11-6-4-2)18-16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 |
InChI 键 |
TUJWIYZCAPMHSA-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(CCCCC)OC1=CC=CC=C1 |
规范 SMILES |
CCCCCP(=O)(CCCCC)OC1=CC=CC=C1 |
Key on ui other cas no. |
14656-17-8 |
同义词 |
PDNP PDPP phenyl di-n-pentylphosphinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















